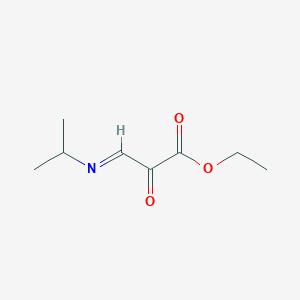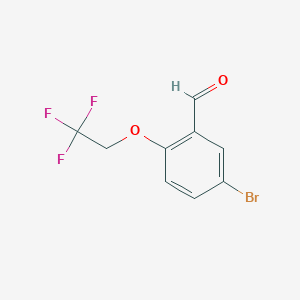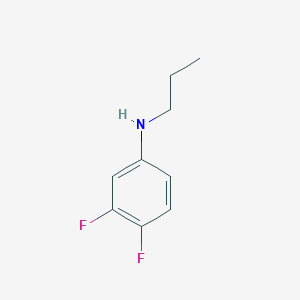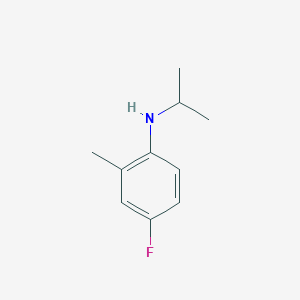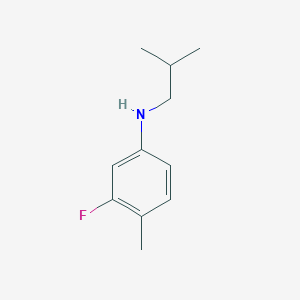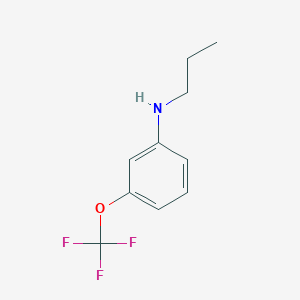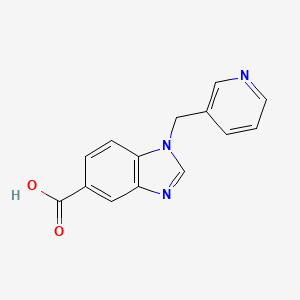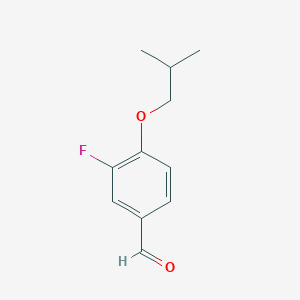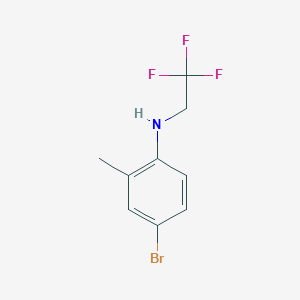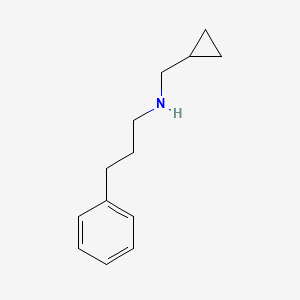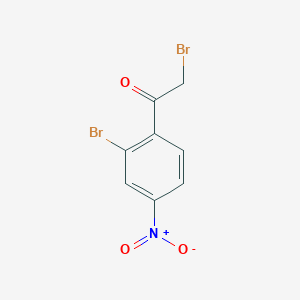![molecular formula C12H15NO3 B1385982 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid CAS No. 1018576-84-5](/img/structure/B1385982.png)
3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid
Overview
Description
3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula C12H15NO3 . It is also known by its IUPAC name, 3-{4-[(dimethylamino)carbonyl]phenyl}propanoic acid .
Molecular Structure Analysis
The InChI code for 3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid is 1S/C12H15NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7H,5,8H2,1-2H3,(H,14,15) . This indicates that the molecule consists of a propanoic acid group attached to a phenyl group, which is further substituted with a dimethylcarbamoyl group.Scientific Research Applications
1. Antimicrobial Applications
- Summary of Application: This compound has been used in the synthesis of amino acid derivatives that show promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. These derivatives have been found to be particularly effective against ESKAPE group bacteria and drug-resistant Candida species .
- Methods of Application: The compound was used in the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The antimicrobial activity of these derivatives was then tested against a variety of pathogenic bacterial and fungal organisms .
- Results or Outcomes: The derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
2. Luminescent and Magnetic Properties
- Summary of Application: This compound has been used in the synthesis of new metal–organic coordination complexes, which have shown interesting luminescent and magnetic properties .
- Methods of Application: The compound was used in hydrothermal reactions with different pyridyl-containing ligands to synthesize new metal–organic coordination complexes .
- Results or Outcomes: The luminescent properties of the complexes indicated the mixture characteristic of intraligand and ligand-to-ligand charge transition. The magnetic property of one of the complexes showed the ferromagnetic coupling between Ni2+ ions .
properties
IUPAC Name |
3-[4-(dimethylcarbamoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(16)10-6-3-9(4-7-10)5-8-11(14)15/h3-4,6-7H,5,8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUNFWTGCWVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)
![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)
